1-(4-Hydroxy-3-methoxybenzylidene)-3-thiosemicarbazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of thiosemicarbazide with 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiosemicarbazides .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and reducing oxidative stress.
Anticancer Activity: It targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival, inducing apoptosis, and causing cell cycle arrest.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:
Vanillin Thiosemicarbazone: Similar in structure but lacks the same level of biological activity.
4-Hydroxy-3-methoxybenzaldehyde Thiosemicarbazone: Shares similar chemical properties but differs in its specific applications and effectiveness.
Properties
CAS No. |
5351-92-8 |
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Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5- |
InChI Key |
FJQYXPHDGKUTQE-WZUFQYTHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=S)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)O |
Origin of Product |
United States |
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